molecular formula C14H16N4O2S B12232810 1-(2-Methoxypyridin-4-yl)-4-[(1,3-thiazol-5-yl)methyl]piperazin-2-one

1-(2-Methoxypyridin-4-yl)-4-[(1,3-thiazol-5-yl)methyl]piperazin-2-one

Cat. No.: B12232810
M. Wt: 304.37 g/mol
InChI Key: QVXIUMUSTNSNPB-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-[(1,3-thiazol-5-yl)methyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxypyridine and a thiazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[(1,3-thiazol-5-yl)methyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Methoxypyridine Group: The methoxypyridine moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the Thiazolylmethyl Group: The thiazolylmethyl group is attached through a nucleophilic substitution reaction, typically involving a thiazole derivative and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxypyridin-4-yl)-4-[(1,3-thiazol-5-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the thiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced thiazole derivatives.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-[(1,3-thiazol-5-yl)methyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[(1,3-thiazol-5-yl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Methoxypyridin-4-yl)piperazine: Lacks the thiazolylmethyl group, making it less complex.

    4-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one: Lacks the methoxypyridine group, resulting in different chemical properties.

Uniqueness: 1-(2-Methoxypyridin-4-yl)-4-[(1,3-thiazol-5-yl)methyl]piperazin-2-one is unique due to the presence of both the methoxypyridine and thiazolylmethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(1,3-thiazol-5-ylmethyl)piperazin-2-one

InChI

InChI=1S/C14H16N4O2S/c1-20-13-6-11(2-3-16-13)18-5-4-17(9-14(18)19)8-12-7-15-10-21-12/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

QVXIUMUSTNSNPB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=CN=CS3

Origin of Product

United States

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